Phenyl phenylacetate
Overview
Description
Phenyl phenylacetate (also known as phenylacetate, phenylacetic acid, and phenylacetyl chloride) is a compound that has been used in a variety of scientific and industrial applications. It is a white, crystalline solid with a faint, characteristic odor. This compound is a derivative of phenylacetic acid, which is an aromatic organic compound with a wide range of uses. It is a versatile compound that can be used in the synthesis of a variety of compounds and materials, including pharmaceuticals, dyes, and fragrances. In addition, it is used in the production of various chemicals, including phenylacetyl chloride, phenylacetic acid, and phenylacetamide.
Scientific Research Applications
Cancer Treatment
Phenylacetate shows promise as a cancer treatment, particularly for malignant gliomas and pancreatic carcinoma. It induces cytostasis and reverses malignant properties in cultured human glioblastoma cells, and systemic treatment in rats bearing intracranial gliomas results in significant tumor suppression without apparent toxicity to the host (Samid et al., 1994). Furthermore, it inhibits isoprenoid biosynthesis and suppresses the growth of human pancreatic carcinoma (Harrison et al., 1998).
Differentiation Inducer
Phenylacetate is effective in inducing tumor cell maturation and is free of cytotoxic and carcinogenic effects, making it a potential candidate for cancer intervention (Samid et al., 1992).
Neurological Applications
In experimental models of phenylketonuria, phenylacetate has been shown to cause damage to immature brain cells, indicating its potential use in studying the pathogenesis of this condition (Wen et al., 1980).
Pharmacokinetics and Toxicity Studies
Clinical studies have evaluated the pharmacokinetics, metabolism, toxicity, and clinical activity of phenylacetate, providing crucial information for its potential therapeutic use (Thibault et al., 1995).
Biochemical Research
Phenylacetate has been used in biochemical research to study its impact on glucose production and gluconeogenesis in humans, offering insights into its metabolic effects (Wajngot et al., 2000).
Agricultural Applications
In agriculture, phenylacetate plays a role in plant growth and development. Research on maize has shown that phenylacetate derived from soil can stimulate vegetative growth parameters (Sarwar & Frankenberger, 1995).
Biotechnological and Pharmaceutical Uses
Phenylacetate is extensively used in the biotechnological and pharmaceutical industries, particularly in the production of β-lactam antibiotics and penicillin G, due to its wide range of biological activities, including antibacterial and analgesic properties (Madan & Wasewar, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Phenyl phenylacetate, also known as phenylacetic acid (PAA), is a central intermediate metabolite involved in bacterial degradation of aromatic components . The primary targets of this compound are the enzymes involved in the bacterial PAA pathway . These enzymes play a crucial role in biofilm formation and antimicrobial activity .
Mode of Action
This compound interacts with its targets, the enzymes in the bacterial PAA pathway, to mediate the degradation of aromatic components . This interaction results in changes in the bacterial metabolism, affecting biofilm formation and antimicrobial activity .
Biochemical Pathways
The biochemical pathway affected by this compound is the bacterial PAA pathway . This pathway mainly contains 12 enzymes and a transcriptional regulator . The strategy of this pathway is exceptional in several aspects. Intermediates are processed as CoA thioesters, and the aromatic ring of phenylacetyl-CoA becomes activated to a ring 1,2-epoxide by a distinct multicomponent oxygenase . This isomerization is followed by hydrolytic ring cleavage and β-oxidation steps, leading to acetyl-CoA and succinyl-CoA .
Pharmacokinetics
This compound exhibits nonlinear pharmacokinetics . The clearance of this compound was found to be 60-66 ml/min per m² . The half-life of this compound was found to be 55-77 minutes . The volume of distribution for this compound was found to be 7.9±3.4 l/m² .
Result of Action
The molecular and cellular effects of this compound’s action include growth inhibition and modulation of differentiation in various tumor cell lines . The growth inhibition was cytostatic with the cells arrested in the G0–1 cell phase .
Action Environment
The action of this compound is influenced by environmental factors such as the availability of oxygen . Aerobic pathways use oxygen both for hydroxylation and for cleavage of the ring . In contrast, under anaerobic conditions, the common strategy consists of activation by CoA-thioester formation, shortening of the side chain, and energy-driven ring reduction .
Biochemical Analysis
Biochemical Properties
Phenyl phenylacetate plays a crucial role in biochemical reactions, particularly in the catabolism of aromatic compounds. It is involved in the phenylacetate catabolic pathway, where it is initially transformed into phenylacetyl-CoA. This transformation is facilitated by the enzyme phenylacetate-CoA ligase. This compound interacts with various enzymes, including multicomponent oxygenases, which hydroxylate phenylacetyl-CoA to form dihydrodiol derivatives. These interactions are essential for the subsequent steps in the catabolic pathway, leading to the breakdown of the aromatic ring and the formation of acetyl-CoA and succinyl-CoA .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, this compound is involved in the degradation of aromatic compounds, which is crucial for the utilization of these compounds as carbon sources. This compound affects the expression of genes involved in the phenylacetate catabolic pathway, thereby regulating the metabolic flux through this pathway. Additionally, this compound can impact cellular metabolism by altering the levels of key metabolites such as acetyl-CoA and succinyl-CoA .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to phenylacetyl-CoA by phenylacetate-CoA ligase. This conversion is followed by a series of enzymatic reactions, including hydroxylation by multicomponent oxygenases, which produce dihydrodiol derivatives. These derivatives undergo further transformations, leading to the cleavage of the aromatic ring and the formation of acetyl-CoA and succinyl-CoA. The binding interactions of this compound with enzymes such as phenylacetate-CoA ligase and multicomponent oxygenases are critical for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under aerobic conditions, allowing for sustained biochemical activity. Under anaerobic conditions, the degradation of this compound can lead to the accumulation of intermediate compounds, which may have long-term effects on cellular function. These temporal effects are important for understanding the dynamics of this compound in various experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the catabolism of aromatic compounds, promoting metabolic activity. At high doses, this compound may exhibit toxic effects, leading to cellular damage and adverse physiological responses. Studies have identified threshold effects, where the beneficial effects of this compound are observed at specific dosage ranges, beyond which toxicity becomes apparent .
Metabolic Pathways
This compound is involved in the phenylacetate catabolic pathway, which includes several key enzymes and cofactors. The initial step involves the conversion of this compound to phenylacetyl-CoA by phenylacetate-CoA ligase. This is followed by hydroxylation reactions catalyzed by multicomponent oxygenases, leading to the formation of dihydrodiol derivatives. These intermediates undergo further enzymatic transformations, resulting in the production of acetyl-CoA and succinyl-CoA. The metabolic flux through this pathway is regulated by the availability of this compound and the activity of the involved enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake of this compound into cells, where it can interact with enzymes involved in its catabolic pathway. The distribution of this compound within cellular compartments is crucial for its biochemical activity, as it needs to be localized to specific sites for effective interaction with enzymes such as phenylacetate-CoA ligase .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in its catabolic pathway. This localization is essential for its activity, as it ensures that this compound is available for conversion to phenylacetyl-CoA and subsequent enzymatic reactions .
Properties
IUPAC Name |
phenyl 2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVNNHYNCCJCCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40222527 | |
Record name | Phenyl phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40222527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
722-01-0 | |
Record name | Phenyl phenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000722010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40222527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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